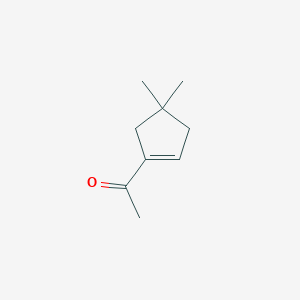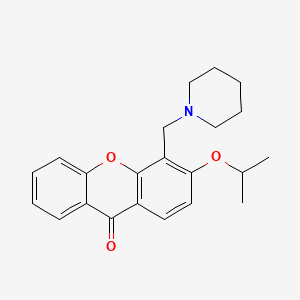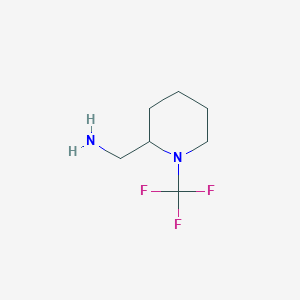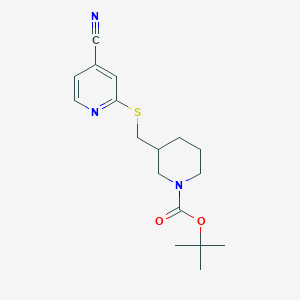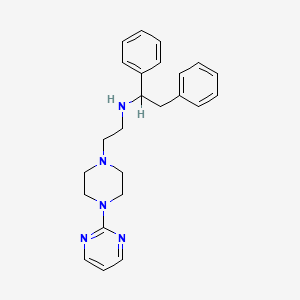
Carbonic acid, butyl 3-(p-iodophenyl)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid butyl 2-(p-iodobenzyl)butyl ester is a chemical compound with the molecular formula C16H23IO3 and a molecular weight of 390.26 g/mol . This compound is known for its unique structure, which includes a butyl ester group and an iodinated benzyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid butyl 2-(p-iodobenzyl)butyl ester typically involves the esterification of carbonic acid with butyl alcohol and 2-(p-iodobenzyl)butanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of carbonic acid butyl 2-(p-iodobenzyl)butyl ester may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired ester while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid butyl 2-(p-iodobenzyl)butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Carbonic acid butyl 2-(p-iodobenzyl)butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of carbonic acid butyl 2-(p-iodobenzyl)butyl ester involves its interaction with specific molecular targets. The iodinated benzyl group can facilitate binding to certain enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active compounds that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Carbonic acid butyl 2-pentyl ester: Similar in structure but lacks the iodinated benzyl group.
Carbonic acid butyl ester: A simpler ester without the additional benzyl substitution.
Uniqueness
Carbonic acid butyl 2-(p-iodobenzyl)butyl ester is unique due to the presence of the iodinated benzyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological targets .
Propiedades
Número CAS |
60075-86-7 |
|---|---|
Fórmula molecular |
C16H23IO3 |
Peso molecular |
390.26 g/mol |
Nombre IUPAC |
butyl 2-[(4-iodophenyl)methyl]butyl carbonate |
InChI |
InChI=1S/C16H23IO3/c1-3-5-10-19-16(18)20-12-13(4-2)11-14-6-8-15(17)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3 |
Clave InChI |
QDGQMLCPXRONPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)OCC(CC)CC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



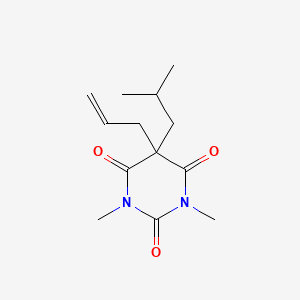

![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)
